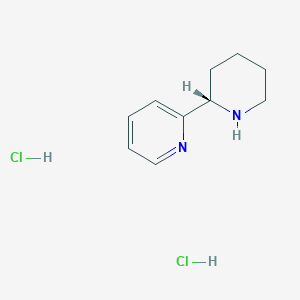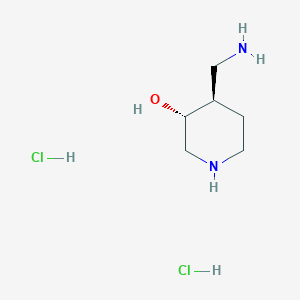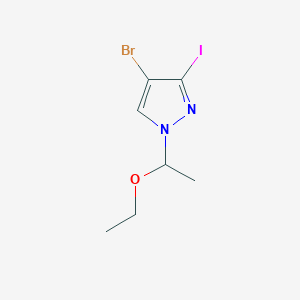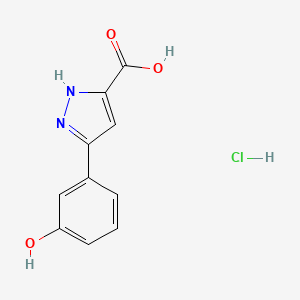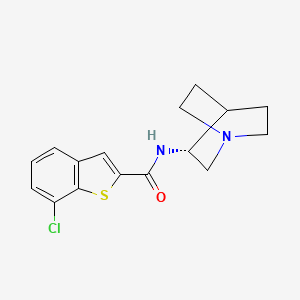
Encenicline
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Encenicline, also known as EVP-6124, is a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist) . The primary target of this compound is the Neuronal acetylcholine receptor subunit alpha-7 . This receptor plays a crucial role in the transmission of signals in the brain and is involved in various cognitive functions .
Mode of Action
This compound acts as a partial agonist at the alpha-7 nicotinic acetylcholine receptor . It enhances the receptor’s response to its natural ligand, acetylcholine . This interaction results in the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . This process is believed to be similar to the mechanism of action of GTS-21 .
Biochemical Pathways
The alpha-7 nicotinic acetylcholine receptor, which this compound targets, is involved in the cholinergic system . By acting on this receptor, this compound can influence various biochemical pathways.
Pharmacokinetics
It is known that this compound is orally active
Result of Action
This compound’s action on the alpha-7 nicotinic acetylcholine receptor can lead to various molecular and cellular effects. It has been associated with improvements in cognitive symptoms and perceptual disturbances in people with schizophrenia .
Análisis Bioquímico
Biochemical Properties
Encenicline interacts with the α7 nicotinic acetylcholine receptor (α7 nAChR), acting as a selective partial agonist . This interaction plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmission in the brain .
Cellular Effects
This compound has shown to influence cell function by modulating the activity of the α7 nAChR . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the α7 nAChR . As a partial agonist, it can activate this receptor, influencing the release of neurotransmitters and thus altering neuronal communication . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
It has been used in clinical trials for up to 26 weeks
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage
Metabolic Pathways
As it interacts with the α7 nAChR, it may influence cholinergic signaling pathways
Transport and Distribution
Given its role as a receptor agonist, it is likely to be distributed in areas where the α7 nAChR is present .
Subcellular Localization
As it interacts with the α7 nAChR, it is likely to be found in regions where this receptor is localized
Métodos De Preparación
The synthesis of Encenicline involves several key steps:
Formation of the Benzothiophene Core: The benzothiophene core is synthesized through a series of reactions starting from a suitable thiophene derivative.
Chlorination: The benzothiophene core is then chlorinated to introduce the chlorine atom at the desired position.
Amidation: The chlorinated benzothiophene is reacted with quinuclidin-3-amine to form the final product, this compound.
Industrial production methods for this compound typically involve optimizing these synthetic routes to ensure high yield and purity while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Encenicline undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Encenicline serves as a model compound for studying the behavior of alpha-7 nicotinic acetylcholine receptor agonists.
Biology: The compound is used to investigate the role of alpha-7 nicotinic acetylcholine receptors in cognitive processes and neurological disorders.
Comparación Con Compuestos Similares
Encenicline is unique among alpha-7 nicotinic acetylcholine receptor agonists due to its high selectivity and partial agonist activity. Similar compounds include:
GTS-21: Another alpha-7 nicotinic acetylcholine receptor agonist with a similar mechanism of action but different pharmacokinetic properties.
PHA-543,613: A selective alpha-7 nicotinic acetylcholine receptor agonist with distinct binding characteristics.
Bradanicline: An alpha-7 nicotinic acetylcholine receptor agonist with a different chemical structure but similar therapeutic potential
This compound’s unique pharmacological profile and clinical potential make it a promising candidate for further research and development in the treatment of cognitive impairments.
Propiedades
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRDSYXGYPJKRR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025836 | |
| Record name | Encenicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Encenicline, a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist). Encenicline may have a similar mechanism of action to GTS-21. Auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli, is diminished in people with schizophrenia. Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances. This inhibitory process, which involves the alpha(7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, represents a potential new target for therapeutic intervention in schizophrenia. | |
| Record name | Encenicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
550999-75-2 | |
| Record name | (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550999-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encenicline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Encenicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Encenicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENCENICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI5376A0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


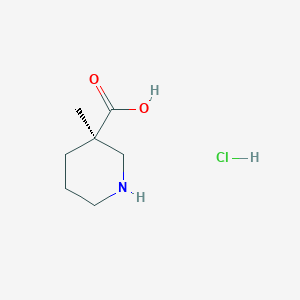
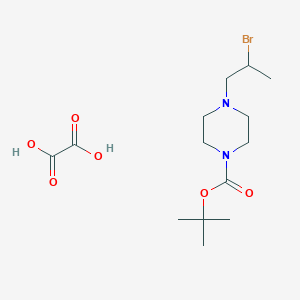
![(1S,5R)-3-Oxa-7-azabicyclo[3.3.1]nonan-9-one;hydrochloride](/img/structure/B8063213.png)
![(1r,6s)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2hcl](/img/structure/B8063219.png)


